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HIV-1 rev Protein (34-50) - 141237-50-5

HIV-1 rev Protein (34-50)

Catalog Number: EVT-243131
CAS Number: 141237-50-5
Molecular Formula: C₉₇H₁₇₃N₅₁O₂₄
Molecular Weight: 2437.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HIV-1 Rev (34-50) is a 17-aa peptide derived from the Rev-responsive element (RRE)-binding domains of Rev in HIV-1, with anti-HIV-1 activity.
Overview

HIV-1 Rev Protein (34-50) is a crucial segment of the Rev protein, which plays a significant role in the life cycle of the Human Immunodeficiency Virus type 1 (HIV-1). This peptide consists of amino acids 34 to 50 of the Rev protein and is essential for the regulation of viral gene expression by facilitating the export of unspliced and partially spliced viral RNA from the nucleus to the cytoplasm. The Rev protein itself is approximately 116 amino acids in length and is produced during the early phases of HIV replication, primarily from fully spliced mRNA transcripts.

Source

The HIV-1 Rev Protein (34-50) is derived from the Rev protein, which is encoded by the HIV-1 genome. The Rev protein interacts with a specific RNA element known as the Rev Response Element (RRE), which is located within the env gene of HIV-1. This interaction is critical for the efficient expression of viral proteins necessary for viral replication.

Classification

HIV-1 Rev Protein (34-50) can be classified as a nuclear export signal and RNA-binding peptide. It exhibits properties typical of cell-penetrating peptides, allowing it to interact effectively with cellular components and facilitate its biological functions.

Synthesis Analysis

Methods

The synthesis of HIV-1 Rev Protein (34-50) can be achieved through various methods, including:

  • Solid-phase peptide synthesis: This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
  • Recombinant DNA technology: This involves cloning the gene encoding the Rev protein segment into an expression vector, followed by transformation into suitable host cells for protein expression.

Technical Details

The solid-phase synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which involves deprotection steps followed by coupling reactions. For recombinant synthesis, techniques such as bacterial expression systems or yeast systems may be utilized, depending on the desired post-translational modifications and yield.

Molecular Structure Analysis

Structure

The molecular structure of HIV-1 Rev Protein (34-50) is characterized by its basic amino acid composition, which facilitates its interaction with RNA. The peptide adopts a conformation that allows it to bind specifically to the RRE.

Data

Crystallographic studies have revealed that this segment interacts with specific nucleotides in the RRE, stabilizing RNA structures crucial for viral replication. The high-resolution structures provide insights into how this peptide binds to RNA and participates in oligomerization processes essential for its function.

Chemical Reactions Analysis

Reactions

HIV-1 Rev Protein (34-50) primarily engages in non-covalent interactions with RNA molecules. The binding involves:

  • Hydrogen bonding: Between amino acid side chains and nucleotide bases.
  • Ionic interactions: Due to the presence of basic residues that interact with negatively charged phosphate groups on RNA.

Technical Details

The specificity of binding has been analyzed through techniques such as RNA footprinting and mutational analysis, demonstrating that residues within this peptide are critical for recognizing and stabilizing interactions with specific RNA sequences.

Mechanism of Action

Process

The mechanism by which HIV-1 Rev Protein (34-50) functions involves several key steps:

  1. Binding to RRE: The peptide first binds to high-affinity sites within the RRE.
  2. Oligomerization: Subsequent binding leads to oligomerization, where multiple Rev proteins assemble on the RRE.
  3. Recruitment of export factors: The oligomeric complex recruits cellular proteins like Chromosomal Maintenance 1, facilitating nuclear export.

Data

Studies indicate that this cooperative assembly is essential for effective nuclear export of intron-containing viral transcripts, which are critical for producing new virions.

Physical and Chemical Properties Analysis

Physical Properties

HIV-1 Rev Protein (34-50) is characterized by:

  • Molecular weight: Approximately 2 kDa.
  • Solubility: Generally soluble in aqueous buffers due to its charged nature.

Chemical Properties

This peptide exhibits properties typical of basic peptides, including:

  • pKa values: Reflecting its ionizable side chains, which influence its binding affinity.
  • Stability: Sensitive to environmental conditions such as pH and temperature, impacting its functional integrity.

Relevant analyses have shown that modifications to this peptide can significantly alter its binding characteristics and biological activity.

Applications

HIV-1 Rev Protein (34-50) has several scientific uses:

  • Research tool: It serves as a model system for studying RNA-protein interactions.
  • Therapeutic development: Insights gained from studying this peptide contribute to antiviral strategies targeting HIV replication mechanisms.
  • Cellular transport studies: Its properties as a cell-penetrating peptide make it useful in exploring cellular uptake mechanisms for drug delivery systems.
Introduction to HIV-1 Rev Protein and Its Functional Domains

Structural Characterization of Full-Length HIV-1 Rev Protein

HIV-1 Rev is a 116-amino acid, 13-kDa regulatory protein essential for viral replication. Its tertiary structure comprises distinct functional domains connected by flexible linker regions: an N-terminal oligomerization domain (residues 9-14, 51-56), a central arginine-rich motif (ARM, residues 34-50) that forms an α-helical RNA-binding domain, and a C-terminal nuclear export signal (NES, residues 75-86). The ARM domain exhibits intrinsic structural plasticity, transitioning from disorder to ordered helix upon RNA binding [3] [7]. Rev self-associates into helical filaments and higher-order oligomers via hydrophobic interfaces involving residues Leu12, Leu18, Ile55, and Ile59. This oligomerization creates a cooperative binding platform for the Rev Response Element (RRE) RNA [2] [7] [10]. Biochemical studies reveal Rev forms a hexameric complex on a 240-nt RRE with picomolar affinity (Kd ≈ 100 pM), approximately 500-fold tighter than its affinity for isolated stem-loop IIB [2].

Table 1: Structural Domains of HIV-1 Rev Protein

DomainResiduesStructural FeaturesFunctional Role
Oligomerization9-14, 51-56Hydrophobic interfaces, α-helicalRev-Rev multimerization
Arginine-Rich Motif (ARM)34-50Intrinsically disordered → α-helix upon RNA bindingHigh-specificity RRE recognition
Nuclear Export Signal (NES)75-86Leucine-rich, unstructured → structured upon Crm1 bindingNuclear export complex recruitment
Linker RegionsVariousFlexible, unstructuredDomain positioning and functional tuning

Role of Rev in the HIV-1 Replication Cycle: Nuclear Export and RNA Encapsidation

Rev orchestrates the late phase of HIV-1 replication by enabling cytoplasmic expression of unspliced and partially spliced viral mRNAs. These transcripts encode structural proteins (Gag, Pol, Env) and contain the ~350-nt Rev Response Element (RRE) within intronic regions. Rev shuttles between nucleus and cytoplasm via its NLS and NES domains. Nuclear import occurs through Importin-β recognition of the ARM/NLS, while nuclear export requires Rev oligomerization on the RRE and subsequent recruitment of the Crm1-RanGTP complex [6] [9]. By binding RRE-containing mRNAs, Rev prevents their nuclear retention and degradation, directing them through nuclear pores. This export is critical not only for translation of structural proteins but also for encapsidation of full-length genomic RNA into progeny virions. Rev-deficient viruses fail to express late genes, highlighting its non-redundant role in the viral lifecycle [1] [6] [9].

Significance of the Arginine-Rich Motif (ARM) in Rev Function

The ARM (residues 34-50) is a multifunctional domain critical for Rev activity. Its sequence (<sup>35</sup>TRQARRNRRRRWRERQR<sup>50</sup>) contains 10 arginines, conferring strong positive charge for electrostatic RNA interactions. Biophysical studies reveal the ARM is intrinsically disordered as an isolated peptide and within oligomerization-deficient Rev mutants [3]. Upon RRE binding, it undergoes a coil-to-helix transition via induced-fit mechanism, enabling high-specificity recognition. The ARM recognizes diverse RNA sites: its inherent plasticity allows different helical faces to engage distinct RRE substructures. For stem IIB, the helix inserts deeply into the major groove, forming hydrogen bonds via Asn40 and Arg44. At stem IA, alternative ARM residues contact RNA [2] [7] [8]. This adaptability enables economical assembly of a stable RNP complex despite viral genome constraints. Mutation of key ARM residues (e.g., R35A, R39A, N40A) abolishes RNA binding and viral replication [5] [9].

Focus on Residues 34–50: Sequence Localization and Functional Relevance

The peptide spanning residues 34-50 (<sup>34</sup>T-R-Q-A-R-R-N-R-R-R-R-R-W-R-E-R-Q-R<sup>50</sup>) constitutes the core RNA-binding helix of the ARM. This 17-mer peptide retains nanomolar affinity for the RRE stem IIB (Kd ≈ 20-100 nM), comparable to full-length Rev binding to minimal RNA elements [1] [6]. Structural analyses reveal residue-specific functionalities:

  • Thr34: Backbone contacts with RNA phosphates
  • Arg38, Arg39: Sequence-specific recognition of G46/G47 in IIB major groove
  • Asn40: Critical hydrogen bonding to G47:A73 base pair
  • Arg44: Base-specific contact with G47
  • Trp45: Intercalates into RNA helix, stabilizing complex
  • Arg48, Arg50: Electrostatic stabilization and non-specific contacts

Table 2: Functional Analysis of Key Residues in HIV-1 Rev (34-50)

ResiduePositionInteraction TypeFunctional Impact of Mutation
Asn40CentralH-bond to G47:A73 bpComplete loss of RRE binding specificity
Trp45CentralRNA base stacking>100-fold reduced affinity
Arg35N-terminalBase-specific (U45, G70)Disrupted initial docking
Arg39N-terminalBase-specific (G46, G47)Impaired oligomerization initiation
Arg48/50C-terminalElectrostatic/backboneReduced affinity without specificity loss

Crystallographic studies of Rev dimers bound to RRE fragments show residues 34-50 undergo dramatic conformational adaptation upon RNA binding. In the Rev dimer-IIB40 complex, the ARM helix bound to the high-affinity IIB site adopts the classical recognition mode observed in NMR structures. In contrast, the second ARM bound at the junction site utilizes alternative residues (e.g., Arg48, Arg50) for RNA contacts, demonstrating functional plasticity within the same oligomer [7]. This adaptability allows a single Rev sequence to recognize multiple RRE sites during cooperative assembly. The peptide's ability to inhibit HIV-1 replication in cellular assays underscores its functional significance—it acts as a competitive inhibitor disrupting native Rev oligomerization on RRE [1].

Properties

CAS Number

141237-50-5

Product Name

HIV-1 rev Protein (34-50)

Molecular Formula

C₉₇H₁₇₃N₅₁O₂₄

Molecular Weight

2437.74

Synonyms

HIV-1 rev Protein (34-50)

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